molecular formula C18H17Cl2NOS B1359640 2,3-Dichloro-3'-thiomorpholinomethyl benzophenone CAS No. 898787-78-5

2,3-Dichloro-3'-thiomorpholinomethyl benzophenone

Cat. No. B1359640
M. Wt: 366.3 g/mol
InChI Key: SMQLCRZQGFTZQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocycles has been described in the first paper, where a general and convenient synthesis method for benzo[1,2-b:4,5-b']dichalcogenophenes is developed. These compounds, including thiophene, selenophene, and tellurophene homologues, are synthesized and structurally characterized by single-crystal X-ray analysis . Although this does not directly pertain to the synthesis of 2,3-Dichloro-3'-thiomorpholinomethyl benzophenone, the methods used could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structures of the synthesized benzo[1,2-b:4,5-b']dichalcogenophenes are reported to be completely planar and packed in a herringbone arrangement . This information is valuable as it provides an example of how related compounds might be structured, which could be extrapolated to the molecular structure analysis of 2,3-Dichloro-3'-thiomorpholinomethyl benzophenone.

Chemical Reactions Analysis

The second paper discusses the reactivity of a benzo[b]thiophene sulfoxide towards sulfur- and oxygen-containing nucleophiles. It describes a Michael-type nucleophilic addition reaction under both basic and acidic conditions, leading to functionalized benzo[b]thiophene derivatives . This could be relevant to understanding the chemical reactions that 2,3-Dichloro-3'-thiomorpholinomethyl benzophenone might undergo, especially if it shares similar reactive sites.

Physical and Chemical Properties Analysis

The physicochemical properties of the benzo[1,2-b:4,5-b']dichalcogenophenes were elucidated using cyclic voltammetry (CV) and UV-vis spectra . These techniques could also be applied to analyze the physical and chemical properties of 2,3-Dichloro-3'-thiomorpholinomethyl benzophenone. Additionally, the third paper describes the DDQ-mediated sp3 C-H bond arylation of tetrahydroisoquinolines and isochromans under mild conditions . This reaction showcases the potential for mild condition reactions in the synthesis or modification of complex organic molecules, which might be relevant for the compound .

Scientific Research Applications

Photochemistry in Biological and Material Science

Benzophenone (BP) photophores, including derivatives like 2,3-Dichloro-3'-thiomorpholinomethyl benzophenone, play a significant role in various scientific fields. They exhibit unique photochemical properties, like the formation of a biradicaloid triplet state upon excitation, which is useful in biological chemistry, bioorganic chemistry, and material science. Their applications include binding site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. These BP derivatives offer practical benefits like low reactivity toward water and stability in ambient light, making them valuable tools in both academic and industrial research (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Synthesis and Antitumor Activity

Specifically, the synthesis of novel benzophenone derivatives, including those with morpholino and thiomorpholino groups, has shown potential in antitumor activity. These compounds have been found to exhibit potent cytotoxic activity against certain cancer cell lines, and some have demonstrated significant antitumor activity in animal models. This research opens up possibilities for the use of such derivatives in cancer treatment (Kumazawa, Hirotani, Burford, Kawagoe, Miwa, Mitsui, & Ejima, 1997).

Environmental Impact and Water Treatment

The widespread use of benzophenone derivatives in personal care products and other applications has led to their release into the environment, raising concerns about their impact on aquatic ecosystems. Studies on their environmental occurrences, toxicities, and potential risks are crucial for understanding and mitigating their effects on ecosystems. For example, the degradation of benzophenone-3 (a related compound) during water treatment processes like chlorination and UV/chlorination has been investigated to understand its removal efficiency and the formation of potentially toxic byproducts (Kim & Choi, 2014).

Safety And Hazards

The safety and hazards of DTMBP are not detailed in the available resources. For detailed safety information, resources such as the Material Safety Data Sheet (MSDS) or other safety databases should be consulted .

properties

IUPAC Name

(2,3-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NOS/c19-16-6-2-5-15(17(16)20)18(22)14-4-1-3-13(11-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQLCRZQGFTZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643388
Record name (2,3-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-3'-thiomorpholinomethyl benzophenone

CAS RN

898787-78-5
Record name (2,3-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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